molecular formula C17H12ClN3O B12724205 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- CAS No. 89660-05-9

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)-

Cat. No.: B12724205
CAS No.: 89660-05-9
M. Wt: 309.7 g/mol
InChI Key: GKWMGCZJBZTXAR-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is known for its diverse biological activities and is used in various scientific research fields. Its unique structure, which includes a benzimidazole core and a quinoline moiety, contributes to its wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- can be achieved through several methods. One common approach is the cyclocarbonylation of 1,2-diaminobenzenes. This method involves the use of reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . These reactions typically require controlled or inert reaction conditions, high temperatures, and long reaction times. The products are usually isolated in good yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as reagents. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or quinoline moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor, blocking the action of histamine and modulating neurotransmitter release in the central nervous system . Additionally, its inhibition of tubulin polymerization disrupts microtubule formation, affecting cell division and growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzimidazolinone
  • 2-Benzimidazolol
  • 2-Benzimidazolone
  • 2 (3H)-Benzimidazolone
  • 1,3-Dihydro-2H-benzimidazol-2-one
  • 2-Hydroxybenzimidazole

Uniqueness

Compared to similar compounds, 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- stands out due to its unique combination of a benzimidazole core and a quinoline moiety. This structural feature enhances its biological activity and broadens its range of applications in scientific research and industry.

Properties

CAS No.

89660-05-9

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

5-chloro-1-methyl-3-quinolin-2-ylbenzimidazol-2-one

InChI

InChI=1S/C17H12ClN3O/c1-20-14-8-7-12(18)10-15(14)21(17(20)22)16-9-6-11-4-2-3-5-13(11)19-16/h2-10H,1H3

InChI Key

GKWMGCZJBZTXAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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